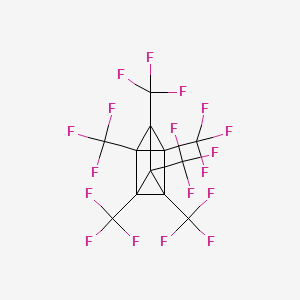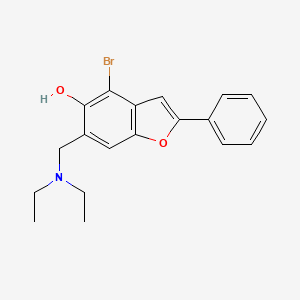
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromine atom, a diethylaminomethyl group, and a phenyl group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- typically involves multiple steps, including the formation of the benzofuran core, bromination, and the introduction of the diethylaminomethyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may yield benzofuranols. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group may enhance its binding affinity to these targets, while the bromine and phenyl groups may influence its overall chemical reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzofuranol, 4-bromo-2,3-dihydro-6-propyl-
- 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol
- Benzenemethanol, 2-bromo-4-chloro-3-fluoro-
Uniqueness
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is unique due to the presence of the diethylaminomethyl group, which is not commonly found in similar compounds. This group may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
100347-63-5 |
|---|---|
Molekularformel |
C19H20BrNO2 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-3-21(4-2)12-14-10-17-15(18(20)19(14)22)11-16(23-17)13-8-6-5-7-9-13/h5-11,22H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
SZBNEVHYDNZXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)




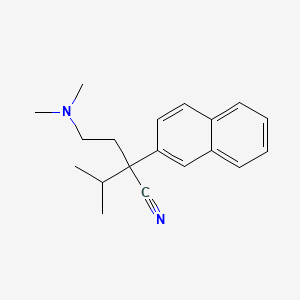
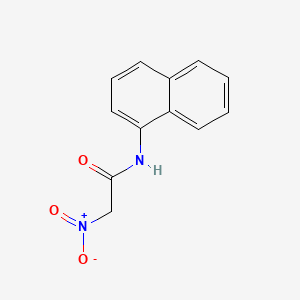
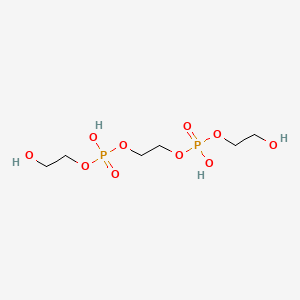
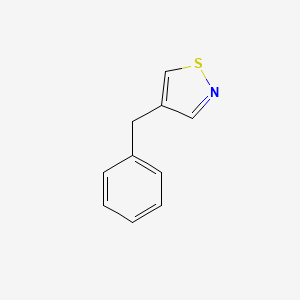
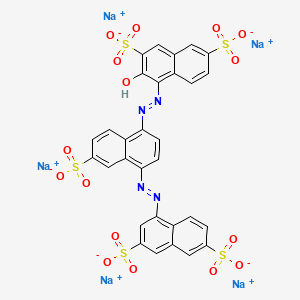
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
